Frondosin A

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

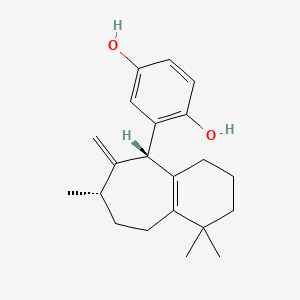

Frondosin A is a natural product found in Dysidea frondosa and Euryspongia with data available.

Applications De Recherche Scientifique

Biological Activities

Frondosin A has been studied for its anti-inflammatory , anticancer , and antiviral properties. The following points summarize its biological relevance:

- Anti-inflammatory Effects : Research indicates that this compound can act as an inhibitor of interleukin-8 receptors, which play a critical role in inflammatory processes. This suggests potential therapeutic applications for autoimmune diseases such as psoriasis and rheumatoid arthritis .

- Anticancer Potential : The compound has shown promise in inhibiting neutrophil activation, which is linked to tumor progression. This positions this compound as a candidate for further exploration in oncology studies aimed at cancer metastasis management .

- Antiviral Activity : Members of the frondosin family, including this compound, have demonstrated activity against HIV, indicating their potential use in antiviral therapies .

Synthetic Applications

The synthesis of this compound and its analogs has been a subject of extensive research, leading to innovative methodologies in organic chemistry. Key findings include:

- Total Synthesis Techniques : Various synthetic pathways have been developed for this compound, employing methods such as microwave-assisted tandem cyclization and Claisen rearrangement. These approaches facilitate the construction of the bicyclic structure characteristic of this compound .

- Enantioselective Synthesis : The synthesis processes often emphasize enantioselectivity, ensuring that the resulting compounds possess the desired stereochemistry for biological activity. For instance, one study detailed a three-step enantioselective synthesis that effectively constructed the critical stereogenic centers of frondosin B, which is structurally related to this compound .

Case Studies

Several studies have documented the synthesis and application of this compound:

Case Study 1: Total Synthesis of this compound

A formal total synthesis was achieved through an oxidopyrylium-ion-mediated cycloaddition reaction. This method not only constructed the frondosin skeleton but also allowed for stereochemical control, which is crucial for its biological activity .

Case Study 2: Biological Evaluation

In a study assessing the anti-inflammatory properties of this compound, researchers found that it acted as a micromolar inhibitor of interleukin-8 receptors. This finding supports its potential use as a therapeutic agent for inflammatory diseases .

Case Study 3: Structural Analysis

X-ray crystallographic studies have been employed to confirm the stereochemical configuration of synthesized analogs of this compound, providing insights into its structural characteristics and enhancing understanding for further modifications .

Comparative Data Table

The following table summarizes key synthetic pathways and biological activities associated with this compound and its analogs:

Analyse Des Réactions Chimiques

Ru-Catalyzed [5+2] Cycloaddition Approach

The first total synthesis of (+)-frondosin A was achieved in 19 linear steps using a Ru-catalyzed [5+2] cycloaddition as the pivotal reaction . This method enabled the construction of the seven-membered ring system through a stereoselective process. Subsequent steps included:

-

Claisen rearrangement to establish the bicyclic framework.

-

Ring expansion to finalize the undecane core.

This approach established the absolute configuration of (+)-frondosin A and marked the first application of Ru-catalyzed [5+2] cycloaddition in natural product synthesis .

Microwave-Assisted Tandem Cyclization-Claisen Rearrangement

A microwave-accelerated tandem 5-exo cyclization-Claisen rearrangement was employed to synthesize this compound analogues . This method streamlined the assembly of the bicyclo[5.4.0]undecane core by:

-

Reducing reaction times through microwave irradiation.

-

Enhancing regioselectivity for the fused ring system .

This approach facilitated the efficient production of structural analogues for biological testing.

Ru-Catalyzed [5+2] Cycloaddition Mechanism

The reaction involves a ruthenium complex activating a vinylcyclopropane and alkyne to form a metallacycle intermediate, which undergoes reductive elimination to yield the seven-membered ring . The process is both diastereoselective and regioselective , ensuring correct stereochemical alignment for subsequent functionalization.

Tandem Cyclization-Claisen Rearrangement

The tandem sequence begins with a 5-exo radical cyclization to form a bicyclic intermediate, followed by a Claisen rearrangement to install the quaternary carbon center . Microwave irradiation accelerates the reaction kinetics, improving yield and selectivity.

Table 1: Comparison of Synthetic Methods for this compound

Propriétés

Formule moléculaire |

C21H28O2 |

|---|---|

Poids moléculaire |

312.4 g/mol |

Nom IUPAC |

2-[(5S,7S)-1,1,7-trimethyl-6-methylidene-3,4,5,7,8,9-hexahydro-2H-benzo[7]annulen-5-yl]benzene-1,4-diol |

InChI |

InChI=1S/C21H28O2/c1-13-7-9-18-16(6-5-11-21(18,3)4)20(14(13)2)17-12-15(22)8-10-19(17)23/h8,10,12-13,20,22-23H,2,5-7,9,11H2,1,3-4H3/t13-,20-/m0/s1 |

Clé InChI |

MISNKONIRLZVLE-RBZFPXEDSA-N |

SMILES isomérique |

C[C@H]1CCC2=C(CCCC2(C)C)[C@H](C1=C)C3=C(C=CC(=C3)O)O |

SMILES canonique |

CC1CCC2=C(CCCC2(C)C)C(C1=C)C3=C(C=CC(=C3)O)O |

Synonymes |

frondosin A |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.